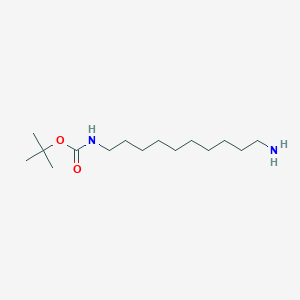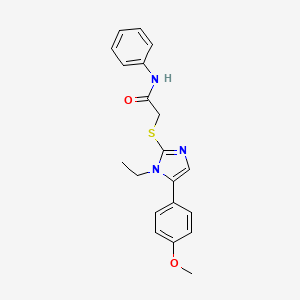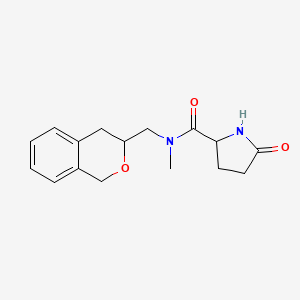![molecular formula C15H19N3O3 B2552922 ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 1311830-73-5](/img/structure/B2552922.png)
ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a benzyl group, and a cyanomethyl group.
Preparation Methods
The synthesis of ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with N-methylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a stable complex with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as pesticides and pharmaceuticals .
Comparison with Similar Compounds
Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: A simpler compound with similar inhibitory effects on enzymes.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Benzyl carbamate: Shares the benzyl group but lacks the cyanomethyl group, resulting in different chemical properties and applications.
This compound’s unique combination of functional groups makes it particularly versatile and valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl N-[2-[benzyl(cyanomethyl)amino]-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-21-15(20)17(2)12-14(19)18(10-9-16)11-13-7-5-4-6-8-13/h4-8H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAUTCXDLFYGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)





![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2552851.png)

![tert-butyl N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2552857.png)
![4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2552858.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)

![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)
